Product packaging for 4-[(Neopentyloxy)methyl]piperidine(Cat. No.:CAS No. 883544-58-9)

4-[(Neopentyloxy)methyl]piperidine

Cat. No.: B1361670
CAS No.: 883544-58-9
M. Wt: 185.31 g/mol
InChI Key: FKWXWZAOHSSTLU-UHFFFAOYSA-N
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Description

4-[(Neopentyloxy)methyl]piperidine is a specialized piperidine-based chemical building block designed for research and development applications. The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs . This specific compound, with its neopentyloxymethyl side chain, is engineered to offer steric hindrance and metabolic stability, making it a valuable intermediate for the synthesis of more complex molecules. Piperidine derivatives demonstrate a remarkably wide spectrum of biological activities and are pivotal in the discovery of new therapeutic agents. Research has highlighted their application in developing compounds with anticancer , antiviral , and antimicrobial properties . The structural framework of piperidine is a key feature in several known drug molecules and investigational compounds, often contributing to activity by interacting with key cellular signaling pathways such as PI3K/Akt and NF-κB, or by inducing apoptosis in target cells . As such, this compound is of significant interest for researchers in pharmaceutical chemistry and drug discovery, providing a versatile starting point for the creation of novel bioactive molecules. Please note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B1361670 4-[(Neopentyloxy)methyl]piperidine CAS No. 883544-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dimethylpropoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-4-6-12-7-5-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWXWZAOHSSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649835
Record name 4-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883544-58-9
Record name 4-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Importance of Piperidine Scaffolds in Advanced Chemical Research

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the design of biologically active molecules. oup.comijnrd.org Its prevalence in numerous natural alkaloids and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets. ijnrd.orgprepchem.com The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with enzymes and receptors. stackexchange.com

The introduction of various substituents onto the piperidine core can modulate its physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity. These modifications are instrumental in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby enhancing their therapeutic efficacy and minimizing off-target effects. nih.gov The versatility of the piperidine scaffold has led to its incorporation into a vast range of pharmaceuticals, including analgesics, antipsychotics, and antiviral agents. ijnrd.org

The Strategic Advantage of Sterically Hindered Ether Derivatives: the Neopentyloxy Moiety

The ether linkage is a common functional group in organic chemistry, but the incorporation of sterically hindered ethers, such as those bearing a neopentyloxy group, offers distinct advantages. The bulky tert-butyl group adjacent to the ether oxygen in the neopentyloxy moiety provides significant steric shielding. orgsyn.org This steric hindrance can profoundly influence a molecule's reactivity and metabolic stability.

From a synthetic standpoint, the formation of sterically hindered ethers can be challenging, often requiring specialized reaction conditions to overcome the steric repulsion between the reacting centers. oup.comorgsyn.org However, the payoff for this synthetic effort lies in the enhanced stability of the resulting ether bond. In the context of medicinal chemistry, this increased stability can translate to a longer biological half-life for a drug molecule, as it becomes less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. orgsyn.orggoogle.com Furthermore, the lipophilic nature of the neopentyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

Charting the Research Trajectory for 4 Neopentyloxy Methyl Piperidine

Strategies for Constructing the Piperidine Ring with Exocyclic Substitution at the 4-Position

The formation of a piperidine ring with a substituent at the 4-position is a common challenge in medicinal and organic chemistry. Key intermediates for this purpose are often 4-substituted piperidines or 4-piperidones, which serve as versatile platforms for further modification. kcl.ac.ukresearchgate.net

Reductive amination is a robust and widely used method for forming C-N bonds and can be applied to the synthesis of piperidine rings. nih.govresearchgate.net One common strategy involves the reaction of a 1,5-dicarbonyl compound with a primary amine, followed by reduction of the resulting cyclic imine. More frequently, a pre-formed heterocyclic ketone, such as a protected 4-piperidone, undergoes reductive amination with an amine to install a substituent at the 4-position. researchgate.netbeilstein-journals.org

For the synthesis of precursors to the title compound, a 4-piperidone derivative can be reacted with an amine under reducing conditions. Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride (NaCNBH₃) for the reductive amination of various substituted piperidines with a range of aldehydes. tandfonline.com This method is compatible with various functional groups and can be performed in both protic and aprotic solvents. tandfonline.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages Typical Substrates
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, effective for a wide range of substrates, does not require pH control. Can be more expensive. Aldehydes, Ketones.
Sodium Cyanoborohydride (NaCNBH₃) Effective, widely used. Highly toxic (releases HCN), requires acidic conditions. Aldehydes, Ketones.
Borane-Pyridine (BAP) Less toxic than NaCNBH₃, avoids nitrile impurities, good yields. tandfonline.com May reduce aldehydes as a side reaction. tandfonline.com Aromatic, Heteroaromatic, Aliphatic Aldehydes. tandfonline.com

| Catalytic Hydrogenation (H₂/Catalyst) | Clean, high-yielding, scalable. | Requires specialized equipment (hydrogenator), catalyst can be expensive or pyrophoric. | Imines, Enamines. |

Intramolecular cyclization provides a direct pathway to the piperidine scaffold from a linear precursor. nih.govbenchchem.com These reactions form a new bond within a single molecule to close the ring.

A prominent example is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. beilstein-journals.org This is a classic method for preparing cyclic ketones, including 4-piperidone derivatives, which are invaluable starting materials. youtube.comsciencemadness.org For instance, the cyclization of a suitable amino-diester under basic conditions yields a piperidone-carboxylate, which can then be hydrolyzed and decarboxylated to give the corresponding 4-piperidone. beilstein-journals.org

Another powerful strategy is the aza-Michael reaction, which involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. kcl.ac.uknih.gov This method can be catalyzed by organocatalysts to produce enantiomerically enriched piperidines. nih.gov Electroreductive cyclization using imines and terminal dihaloalkanes has also been developed as a method to synthesize piperidine derivatives, offering good yields in flow microreactors compared to conventional batch reactions. beilstein-journals.org

Table 2: Selected Intramolecular Cyclization Strategies for Piperidine Synthesis

Reaction Type Starting Materials Key Features Product Type
Dieckmann Condensation Amino-diesters Base-mediated intramolecular condensation. beilstein-journals.org β-Keto ester, precursor to 4-piperidones. beilstein-journals.orgyoutube.com
Aza-Michael Reaction N-tethered alkenoic amines or esters Can be rendered asymmetric with chiral catalysts. kcl.ac.uknih.gov Substituted piperidines. nih.gov
Radical Cyclization Linear amino-aldehydes Cobalt(II) catalyzed, proceeds in good yields. nih.gov Piperidines and pyrrolidones. nih.gov

| Electroreductive Cyclization | Imines and terminal dihaloalkanes | Efficient in flow microreactors, avoids toxic reagents. beilstein-journals.org | Piperidine derivatives. beilstein-journals.org |

The Mannich reaction is a three-component condensation of an amine (or ammonia), a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom (such as a ketone). rsc.orgresearchgate.netjofamericanscience.org This reaction is exceptionally useful for constructing piperidine and piperidinone-based structures. researchgate.net When a ketone with two acidic α-hydrogens, like an acetone dicarboxylate, is used, the reaction can proceed in a stepwise or domino fashion to yield a 4-piperidone derivative directly.

The nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine, is another versatile tool. researchgate.net Diastereoselective versions of this reaction can be used to control the stereochemistry of the resulting piperidine, which is retained during subsequent reductive cyclization steps. nih.govfao.org These methods provide access to highly functionalized and stereochemically complex piperidine scaffolds. rsc.orgfao.org

Introduction of the Neopentyloxy-methyl Moiety

Once the 4-substituted piperidine core, typically 4-(hydroxymethyl)piperidine or 4-(halomethyl)piperidine, is synthesized, the final step is the installation of the neopentyl ether linkage.

The formation of the ether bond is most commonly achieved through a Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. To form the desired neopentyloxy-methyl linkage, one of two pathways can be envisioned:

Reaction of sodium neopentoxide with a piperidine derivative bearing a reactive methyl group at the 4-position, such as 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine.

Reaction of the sodium salt of 4-(hydroxymethyl)piperidine with a neopentyl halide.

Given that neopentyl halides are sterically hindered and prone to elimination reactions, the first pathway is generally more feasible. Neopentyl alcohol, with the formula (CH₃)₃CCH₂OH, is a colorless solid that can be deprotonated with a strong base like sodium hydride to form the corresponding nucleophilic alkoxide. wikipedia.org

Alternatively, modern reductive etherification methods can be employed. These reactions couple an alcohol with a carbonyl compound in the presence of a reducing agent, such as a silane, to form an ether. nih.gov While typically used for forming symmetrical or asymmetrical ethers from aldehydes or ketones, this strategy could potentially be adapted. nih.govmasterorganicchemistry.com

The preparation of the necessary precursors for the etherification step often requires specific functional group interconversions. A common starting point is a piperidine-4-carboxylic acid derivative.

The ester or acid can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)piperidine. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation. nih.gov The resulting alcohol is a key intermediate. nih.gov

To make this alcohol a suitable substrate for the Williamson ether synthesis, its hydroxyl group must be converted into a good leaving group. ub.eduvanderbilt.edu This is a crucial functional group interconversion. Common methods include:

Conversion to a Tosylate: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).

Conversion to a Halide: Reaction with reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). vanderbilt.edu

These transformations yield a reactive electrophile at the 4-methyl position of the piperidine ring, primed for nucleophilic substitution by the neopentoxide anion to form the final this compound product.

An in-depth examination of the synthetic approaches for this compound reveals a landscape rich with classic and modern organic chemistry techniques. While direct literature on this specific molecule is sparse, its synthesis can be logically derived from established methods for creating 4-substituted piperidines and forming sterically hindered ethers. This article explores the chemo- and regioselective strategies, stereochemical considerations for analogous structures, and the development of sustainable and scalable routes pertinent to the synthesis of this compound.

Mechanistic Investigations of Chemical Transformations Involving 4 Neopentyloxy Methyl Piperidine

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways of piperidine (B6355638) derivatives are diverse and highly dependent on the nature of the substituents and the reaction conditions. For 4-substituted piperidines, several key transformations and their intermediates have been explored.

Prins and Carbonyl-Ene Cyclizations: In the synthesis of 3,4-disubstituted piperidines, which are structurally related to our target compound, carbonyl-ene and Prins cyclizations are pivotal. Mechanistic studies, including DFT calculations, on similar systems suggest that these reactions can proceed through pathways with significant carbocationic character. nih.gov For instance, the cyclization of certain aldehydes can lead to the formation of piperidine rings, where the stereochemical outcome is dictated by the stability of the intermediate carbocations. nih.gov The presence of an ether linkage, such as the neopentyloxy group, could influence the stability of such intermediates through inductive effects.

Aza-Michael Additions: The nitrogen atom of the piperidine ring can act as a nucleophile in aza-Michael additions. Kinetic and theoretical studies on the addition of piperidine to various electrophiles have shown that the reaction proceeds to form β-adducts. The regioselectivity is confirmed through spectroscopic methods like 2D NMR.

Tandem Reactions: More complex transformations, such as tandem alkynyl aza-Prins–Ritter reactions, have been developed for the synthesis of functionalized piperidines. rsc.org These reactions involve the initial formation of a key carbocation intermediate via a Prins cyclization, which is then trapped by a nitrile in a Ritter reaction. rsc.org The neopentyloxy group in 4-[(Neopentyloxy)methyl]piperidine would likely remain intact under these conditions, influencing the reaction's steric environment.

Kinetic and Thermodynamic Analyses of Key Reactions

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria, which are crucial for optimizing reaction conditions and understanding mechanisms.

Kinetic vs. Thermodynamic Control: In the synthesis of 3,4-disubstituted piperidines, the choice of catalyst and reaction temperature can switch the reaction between kinetic and thermodynamic control. nih.gov For example, Lewis acid-catalyzed cyclizations at low temperatures often yield the kinetically favored cis-isomer, which can then isomerize to the more thermodynamically stable trans-isomer upon warming. nih.gov

Kinetic Resolution: The kinetic resolution of racemic piperidine derivatives is a powerful strategy for obtaining enantioenriched products. For N-Boc-2-aryl-4-methylenepiperidines, a chiral base system can selectively deprotonate one enantiomer, allowing for the separation of the unreacted enantiomer and the derivatized one. acs.orgacs.org The rate of this resolution is highly dependent on the structure of the piperidine and the reaction conditions. acs.orgacs.org

Table 1: Illustrative Kinetic Data for Reactions of Piperidine Derivatives

Reaction TypeSubstrateCatalyst/ConditionsKey Kinetic Finding
Multicomponent ReactionAromatic aldehydes, anilines, β-ketoestersTartaric acid, MethanolOverall second-order kinetics; first step is rate-determining. benthamdirect.comeurekaselect.com
Kinetic Resolutionrac-N-Boc-2-phenyl-4-methylenepiperidinen-BuLi, (-)-sparteineHigh enantiomeric ratios achieved through selective deprotonation. acs.orgacs.org
Carbonyl-Ene CyclizationAldehyde with pendant alkene and amineMeAlCl₂, refluxing chloroformPredominantly trans product under thermodynamic control. nih.gov
Prins CyclizationAldehyde with pendant alkene and amineHCl, CH₂Cl₂ (low temp.)Predominantly cis product under kinetic control. nih.gov

This table presents data from reactions of analogous piperidine derivatives to illustrate kinetic principles.

Influence of Steric and Electronic Effects from the Neopentyloxy Moiety on Reactivity

The neopentyloxy group at the 4-position of the piperidine ring is expected to exert significant steric and electronic effects on the reactivity of the molecule.

Steric Hindrance: The neopentyl group is known for its substantial steric bulk. This bulk can hinder the approach of reagents to the piperidine ring and its substituents. In reactions involving the piperidine nitrogen, such as N-alkylation or N-acylation, the steric hindrance from the 4-substituent is generally less pronounced than for substituents at the 2- or 6-positions. However, for reactions occurring at the 3- or 5-positions, the conformational orientation of the 4-[(neopentyloxy)methyl] group could play a significant role in directing the stereochemical outcome.

Electronic Effects: The ether oxygen in the neopentyloxy group is electron-donating through induction. This can increase the electron density at the piperidine nitrogen, potentially enhancing its nucleophilicity. Quantum-chemical calculations on substituted piperidines have shown that substituents can polarize the C-Cl bond in 2-chloro-1-methylpiperidine through space, an effect that could be relevant for the neopentyloxy group's influence on the piperidine ring. researchgate.net In reactions involving the formation of a positive charge on the piperidine ring or adjacent atoms, the electron-donating nature of the ether could provide a stabilizing effect.

Catalytic Systems Facilitating Reactions of this compound

Various catalytic systems have been developed to facilitate the functionalization of the piperidine scaffold. These can be broadly categorized into metal-based and organocatalytic systems.

Metal-Based Catalysis:

Zinc(II) Catalysis: Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines. rsc.org The nature of the amine, including steric and electronic effects of its substituents, influences the course of the reaction. rsc.org

Palladium and Cobalt Catalysis: For the synthesis of 4-arylpiperidines, organometallic intermediates derived from 4-iodopiperidines can be coupled with aryl groups using palladium or cobalt catalysts. youtube.com

Rhodium Catalysis: Rhodium complexes have been used to catalyze the hetero-Diels-Alder reaction of aza-1,3-dienes to form tetrahydropyridines, which can be subsequently reduced to piperidines. youtube.com

Organocatalysis:

Brønsted and Lewis Acid Catalysis: As mentioned earlier, Brønsted acids (like HCl) and Lewis acids (like MeAlCl₂) are effective in catalyzing cyclization reactions to form piperidine rings, with the ability to control the stereochemical outcome. nih.gov

Proline-derived Catalysts: Enantioselective Michael additions to form precursors for 4-substituted piperidones can be achieved using proline-derived organocatalysts. youtube.com

Tartaric Acid: In multicomponent reactions for the synthesis of highly substituted piperidines, tartaric acid has been employed as an efficient and environmentally benign catalyst. benthamdirect.comeurekaselect.com

Table 2: Catalytic Systems for the Functionalization of Piperidine Derivatives

Catalyst TypeCatalyst ExampleReaction Type
Lewis AcidMeAlCl₂Carbonyl-Ene Cyclization nih.gov
Brønsted AcidHClPrins Cyclization nih.gov
OrganocatalystTartaric AcidMulticomponent Reaction benthamdirect.comeurekaselect.com
Transition MetalZinc(II) complexesAmidine Synthesis rsc.org
Transition MetalPalladium/Cobalt complexesCross-Coupling Reactions youtube.com

This table provides examples of catalytic systems used for reactions of analogous piperidine derivatives.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Neopentyloxy Methyl Piperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4-[(Neopentyloxy)methyl]piperidine in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the conformational behavior of the piperidine (B6355638) ring, can be achieved.

One- and Two-Dimensional NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

The structural assignment of this compound is accomplished through a synergistic application of various NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial insights into the different proton environments within the molecule. The neopentyloxy group is characterized by a sharp singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region (around 0.9 ppm), and a singlet for the methylene (B1212753) protons of the neopentyl group. The piperidine ring protons exhibit more complex splitting patterns due to spin-spin coupling. The protons at C2 and C6 are diastereotopic and appear as distinct multiplets, as do the protons at C3 and C5. The proton at C4 and the methylene protons of the side chain also give rise to characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include those for the quaternary carbon and the three equivalent methyl carbons of the neopentyloxy group, the methylene carbons of the neopentyloxy and piperidinemethyl groups, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring and the nature of the substituent at the 4-position. researchgate.netchemicalbook.com

Two-Dimensional NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For instance, cross-peaks would be observed between the protons at C2 and C3, C3 and C4, and C4 and the methylene protons of the side chain, confirming their connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). hmdb.ca

A summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally related compounds such as 4-methylpiperidine (B120128) and various N-substituted piperidines, is presented in the table below. np-mrd.orgchemicalbook.comresearchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 (NH)Broad singlet, ~1.5-2.5-
H-2, H-6 (axial)~2.5-2.7 (m)~46
H-2, H-6 (equatorial)~3.0-3.2 (m)~46
H-3, H-5 (axial)~1.1-1.3 (m)~30
H-3, H-5 (equatorial)~1.7-1.9 (m)~30
H-4~1.4-1.6 (m)~38
-CH₂-O-~3.2-3.4 (d)~75
-O-CH₂-C(CH₃)₃~3.0-3.2 (s)~78
-C(CH₃)₃~0.9 (s)~27
-C(CH₃)₃-~32

Note: Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies for Conformational Exchange

The piperidine ring exists in a dynamic equilibrium between two chair conformations. In the case of this compound, the bulky substituent at the 4-position is expected to predominantly occupy the equatorial position to minimize steric strain.

Dynamic NMR (DNMR) spectroscopy, specifically variable-temperature NMR, can be utilized to study this conformational exchange. At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of interconversion slows down, and separate signals for the axial and equatorial protons of the piperidine ring may be resolved. Coalescence temperature analysis of these signals can provide the activation energy barrier for the ring inversion process. Such studies on related 4-substituted piperidines have provided valuable insights into their conformational preferences and dynamics. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₂₃NO).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing characteristic patterns that can be used for structural confirmation. The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a common fragmentation pathway for amines. This would lead to the loss of an ethyl or propyl radical.

Cleavage of the side chain: Fragmentation can occur at the ether linkage or at the bond connecting the side chain to the piperidine ring. This would result in the formation of ions corresponding to the piperidinemethyl cation or the neopentyloxy cation.

Loss of the neopentyl group: A characteristic fragmentation would be the loss of the tert-butyl group (57 Da) from the neopentyloxy moiety.

The predicted major fragmentation pathways are summarized in the table below.

m/z Proposed Fragment Fragmentation Pathway
185[M]⁺Molecular ion
128[M - C₄H₉]⁺Loss of the tert-butyl group
98[C₆H₁₂N]⁺Cleavage of the C-O bond in the side chain
84[C₅H₁₀N]⁺Alpha-cleavage in the piperidine ring
71[C₅H₉]⁺Neopentyl cation
57[C₄H₉]⁺tert-butyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, allowing for the identification of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

N-H stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the neopentyloxy group.

C-O stretch: A strong, characteristic absorption band in the range of 1050-1150 cm⁻¹ is expected for the C-O stretching vibration of the ether linkage. libretexts.org

N-H bend: A medium intensity band in the region of 1590-1650 cm⁻¹ may be observed for the N-H bending vibration.

C-N stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region can be attributed to the C-N stretching vibration.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The symmetric C-C stretching vibrations of the piperidine ring and the neopentyl group are expected to give rise to strong Raman signals.

The table below summarizes the expected characteristic vibrational frequencies. tandfonline.comchemicalbook.comquimicaorganica.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretch3300-3500Weak-Medium
C-H (sp³)Stretch2850-3000Strong
C-O (Ether)Stretch1050-1150Strong
N-HBend1590-1650Medium
C-NStretch1020-1250Weak-Medium

X-ray Diffraction Studies for Solid-State Structure Determination (for crystalline derivatives)

While this compound is a liquid at room temperature, its crystalline derivatives, such as salts (e.g., hydrochloride) or cocrystals, can be analyzed using single-crystal X-ray diffraction. This technique provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule.

For a crystalline derivative of this compound, X-ray diffraction would be expected to confirm the chair conformation of the piperidine ring. It would also precisely determine the orientation of the 4-[(neopentyloxy)methyl] substituent, which is anticipated to be in the sterically favored equatorial position. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the piperidine nitrogen, that govern the crystal packing. Studies on similar 4-substituted piperidine derivatives have consistently shown the preference for an equatorial substituent in the solid state to minimize steric hindrance. nih.gov

Theoretical and Computational Chemistry Studies on 4 Neopentyloxy Methyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. wikipedia.org It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. For 4-[(Neopentyloxy)methyl]piperidine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can be employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to find the lowest energy structure. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase. Once the geometry is optimized, further DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. nih.gov Comparing these predicted spectra with experimental data can help to confirm the molecular structure. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Calculated Value
Ground State Energy -X.XXX Hartrees
Dipole Moment Y.YY Debye
HOMO Energy -Z.ZZ eV
LUMO Energy +A.AA eV
Key Vibrational Frequencies C-N stretch, C-O-C stretch, N-H bend
13C NMR Chemical Shifts Piperidine (B6355638) ring carbons, neopentyloxy carbons
1H NMR Chemical Shifts Piperidine ring protons, neopentyloxy protons

Note: This table is illustrative of the types of data generated by DFT calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. While computationally more expensive than DFT, ab initio methods are valuable for benchmarking the results of less computationally demanding methods and for studying systems where DFT may not be as accurate. For a molecule like this compound, high-accuracy single-point energy calculations using a method like CCSD(T) could be performed on the DFT-optimized geometry to obtain a very precise energy value.

Conformational Analysis and Energy Landscapes of the Piperidine Ring and Neopentyloxy Moiety

The piperidine ring can adopt several conformations, with the chair form being the most stable. The substituents on the ring can exist in either an axial or equatorial position. nih.gov For this compound, the bulky (neopentyloxy)methyl group is expected to strongly prefer the equatorial position to minimize steric hindrance.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This can be achieved by performing a series of geometry optimizations starting from different initial structures or by systematically rotating the rotatable bonds in the molecule. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature. Such studies on substituted piperidines have shown that the conformational free energies can be accurately predicted using molecular mechanics calculations. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer (Neopentyloxy)methyl Group Position Piperidine Ring Conformation Relative Energy (kcal/mol)
1 Equatorial Chair 0.00
2 Axial Chair +5.0 - 7.0 (Estimated)
3 Equatorial Twist-Boat Higher Energy
4 Axial Twist-Boat Higher Energy

Note: This table illustrates the expected relative energies based on general principles of conformational analysis of substituted piperidines.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated box, often with solvent molecules like water, and then calculating the forces between the atoms and their subsequent motion using classical mechanics.

These simulations can provide valuable insights into the dynamic behavior of the molecule, such as the flexibility of the piperidine ring and the neopentyloxy side chain. MD simulations are also crucial for understanding how the molecule interacts with its environment, for example, how it is solvated by water molecules and the nature of the hydrogen bonds that may form. nih.gov This information is particularly important for predicting its behavior in a biological system.

Prediction of Reactivity and Selectivity in Organic Reactions Using Computational Models

Computational models can be used to predict the reactivity and selectivity of this compound in various organic reactions. By calculating properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

For instance, the nitrogen atom of the piperidine ring is expected to be a primary site for reactions with electrophiles. Transition state theory can be combined with quantum chemical calculations to model the energy profiles of potential reaction pathways. This allows for the determination of activation energies, which can be used to predict the feasibility and rate of a reaction, as well as the likely products.

Virtual Screening Approaches for Ligand Design

Piperidine derivatives are common scaffolds in medicinal chemistry. dut.ac.za Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov

If this compound were to be used as a starting point for ligand design, virtual screening could be employed in several ways. A library of derivatives could be computationally generated by modifying the core structure. These derivatives would then be "docked" into the binding site of a target protein using molecular docking software. The docking process predicts the preferred orientation of the ligand in the binding site and estimates the binding affinity. chemmethod.com Compounds with the best predicted binding affinities would then be prioritized for synthesis and experimental testing. researchgate.net

Exploration of the Role of the Neopentyloxy Moiety in Supramolecular Chemistry and Advanced Materials

Investigation of Host-Guest Interactions Involving Neopentyloxy-Substituted Scaffolds

While no specific host-guest studies involving 4-[(neopentyloxy)methyl]piperidine have been documented, research on analogous systems provides significant insights. The neopentyloxy group has been shown to play a crucial role in the guest-binding behavior of larger host molecules. For instance, in neopentyloxy-substituted pillar acs.orgarenes, the bulky neopentyloxy groups located at the rims of the macrocycle are instrumental in the encapsulation of guest molecules. nih.gov Interestingly, pyridine (B92270) guests were found to be positioned near these neopentyloxy substituents rather than in the electron-rich aromatic center of the pillar acs.orgarene, indicating that the aliphatic regions of the host can have a preferential interaction with certain guests. nih.gov This suggests that the neopentyloxy moiety in this compound could similarly influence guest binding, potentially creating a hydrophobic pocket that complements the polar, hydrogen-bonding site of the piperidine (B6355638) nitrogen.

The piperidine ring itself is a well-known motif in host-guest chemistry, often utilized for its ability to form hydrogen bonds and for its conformational properties. mdpi.com In various synthetic hosts, piperidine and its derivatives can act as recognition sites for complementary guest molecules. acs.orgrsc.org The combination of the bulky, lipophilic neopentyloxy group and the polar piperidine nitrogen in one molecule could therefore lead to complex and selective host-guest binding phenomena, although experimental data for this compound is currently unavailable.

Table 1: Examples of Host-Guest Interactions with Related Scaffolds

Host ScaffoldGuest Molecule(s)Key InteractionsReference
1,4-bis(neopentyloxy)pillar acs.orgarenePyridineNon-bonding interactions with neopentyloxy regions nih.gov
Porphyrinic Molecular SquaresH2-TPyP (a porphyrin)Two-point binding via axial ligation northwestern.edu
Cyclo wikipedia.orgaramideL-α-amino acid estersMulti-point recognition involving hydrogen bonding nih.gov
Pillar acs.orgarene derivativesHomoserine lactonesHydrophobic interactions within the cavity and hydrogen bonding at the rim aalto.fi

This table presents data from related systems to infer potential interactions, as no direct data for this compound is available.

Self-Assembly Phenomena Driven by Neopentyloxy and Piperidine Interactions

The self-assembly of amphiphilic molecules is a cornerstone of supramolecular chemistry, leading to the formation of diverse nanostructures. nih.gov An amphiphile typically possesses a hydrophilic "head" and a hydrophobic "tail." In the case of this compound, the piperidine ring can be considered a polar, hydrophilic headgroup, while the neopentyl group attached via an ether linkage provides a bulky, hydrophobic tail.

This amphiphilic character suggests that this compound could self-assemble in aqueous or polar environments to form micelles, vesicles, or other aggregates. The driving force for such assembly would be the hydrophobic effect, where the neopentyloxy tails aggregate to minimize their contact with water, while the piperidine heads remain exposed to the aqueous phase. acs.org The specific architecture of the resulting assemblies would be influenced by the steric bulk of the neopentyl group.

While direct studies on the self-assembly of this compound are not reported, research on other piperidine-containing amphiphiles demonstrates their capacity to form nanoscale aggregates. nih.gov Similarly, peptide amphiphiles, which also balance hydrophilic and hydrophobic components, are known to self-assemble into complex structures like nanofibers and hydrogels. nih.govrsc.org The interplay between the hydrogen-bonding capabilities of the piperidine nitrogen and the van der Waals interactions of the neopentyloxy groups would be a key factor in determining the morphology and stability of any self-assembled structures.

Application of this compound as a Building Block in Polymer Chemistry or Functional Materials

The piperidine ring is a versatile component in polymer science, and monomers containing this heterocycle have been used to synthesize a variety of functional polymers. researchcommons.orgresearchcommons.orgresearchgate.net For example, piperidine-functionalized monomers have been polymerized to create anion exchange membranes for fuel cells, where the piperidinium (B107235) groups act as ionic conductors. researchgate.net

Although there is no specific literature on the polymerization of a monomer derived from this compound, its structure suggests potential as a valuable monomer. A polymerizable group, such as a vinyl or acrylate (B77674) moiety, could be introduced to the piperidine nitrogen or as a substituent on the ring. The resulting polymer would feature pendant this compound units, which would impart specific properties to the material.

The bulky neopentyloxy group would likely increase the polymer's free volume and lower its glass transition temperature (Tg), potentially leading to materials with enhanced flexibility or gas permeability. Furthermore, the lipophilic nature of the neopentyloxy side chains could be exploited in applications such as coatings or membranes where hydrophobicity is desired.

Table 2: Examples of Piperidine-Containing Polymers and Their Applications

Polymer SystemMonomer(s)ApplicationReference
Poly(1-chloro-3-piperidino-2-propylmethacrylate)1-chloro-3-piperidino-2-propylmethacrylateCrosslinked high molecular weight compounds researchcommons.orgresearchcommons.org
Piperidine-functionalized polyfluorenesFluorene chloride monomers with pendant piperidine groupsAnion exchange membranes researchgate.net
Piperidine, 1,1'-methylenebis-, polymer with carbon disulfide1,1'-methylenebis(piperidine) and carbon disulfideAdhesives, coatings ontosight.ai

This table illustrates the use of piperidine in polymers, as no data for polymers from this compound is available.

Influence of Steric Bulk and Lipophilicity of the Neopentyloxy Group on Material Properties

The neopentyl group, (CH₃)₃CCH₂-, is well-known in organic chemistry for its significant steric hindrance. wikipedia.orgmasterorganicchemistry.com This steric bulk can dramatically influence reaction rates and the stability of conformations. acs.orgacs.org When incorporated into a material, a neopentyloxy group would occupy a considerable volume, affecting the packing of polymer chains or molecules in a crystal lattice. This can lead to materials with lower densities and altered mechanical properties.

For example, in a polymer, the presence of numerous neopentyloxy side chains would create a highly hydrophobic surface. This could be advantageous for applications such as anti-fouling coatings or as a stationary phase in chromatography. The combination of steric bulk and lipophilicity makes the neopentyloxy group a powerful tool for tuning the physical and chemical properties of materials.

Future Directions and Emerging Research Opportunities for 4 Neopentyloxy Methyl Piperidine and Its Analogues

Integration with Flow Chemistry and Automated Synthesis Platforms

An extensive search for the application of flow chemistry or automated synthesis platforms in the preparation or modification of 4-[(Neopentyloxy)methyl]piperidine yielded no specific results. While flow chemistry is a powerful tool for the synthesis of heterocyclic compounds, including some piperidine (B6355638) derivatives, no literature currently details a flow-based synthesis route for this particular molecule. Automated platforms, which leverage robotics and software to perform multi-step syntheses, have not been documented in the context of this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

There is no evidence in the current body of research of machine learning (ML) or artificial intelligence (AI) being applied to the reaction design or optimization for this compound. General applications of AI in chemistry involve predicting reaction outcomes, optimizing reaction conditions, and proposing novel synthetic routes. However, these powerful computational tools have not been specifically applied to or reported for this compound.

Design of Next-Generation Catalysts and Reagents Incorporating the Piperidine-Neopentyloxy Scaffold

The piperidine-neopentyloxy scaffold, as represented by this compound, has not been identified as a component in the design of next-generation catalysts or reagents in published literature. Research into novel catalysts often involves incorporating specific structural motifs to influence reactivity and selectivity, but the unique combination of the piperidine ring and the neopentyloxy group in this compound has not been explored for this purpose.

Development of Novel Methodologies for Stereoselective Synthesis of Complex Piperidine Structures

The stereoselective synthesis of piperidine derivatives is a significant area of organic chemistry. However, no studies were found that specifically address novel methodologies for the stereoselective synthesis of this compound or its complex analogues. The challenges and strategies for controlling stereochemistry in piperidine synthesis have been reviewed broadly, but not in the specific context of this molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.